5-Bromo-N-(1-morpholinopropan-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Bromo-N-(1-morpholinopropan-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a morpholinopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-morpholinopropan-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 1-morpholinopropan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-morpholinopropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of various substituted thiophene derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced thiophene compounds.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-N-(1-morpholinopropan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.
Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-morpholinopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of Mycobacterium tuberculosis by targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex . This interaction disrupts the bacterial respiratory chain, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with a bromine substitution.
5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
5-Bromo-N-(1-morpholinopropan-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a morpholinopropan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17BrN2O2S |
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Molecular Weight |
333.25 g/mol |
IUPAC Name |
5-bromo-N-(1-morpholin-4-ylpropan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O2S/c1-9(8-15-4-6-17-7-5-15)14-12(16)10-2-3-11(13)18-10/h2-3,9H,4-8H2,1H3,(H,14,16) |
InChI Key |
KTXGKQOPSNWZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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